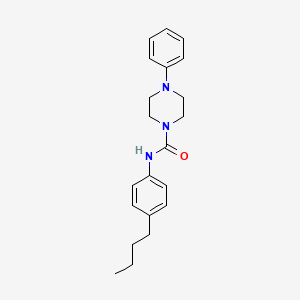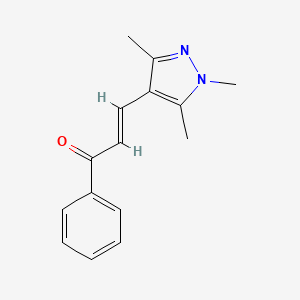
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been studied extensively for its ability to modulate various biological pathways and its potential use in the treatment of several diseases.
Mechanism of Action
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide exerts its therapeutic effects by modulating various biological pathways. It has been shown to interact with the dopamine and serotonin receptors in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential therapeutic properties. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have anti-inflammatory, analgesic, and antidepressant effects, making it a valuable tool for studying these biological pathways. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, making it a valuable tool for studying these diseases.
One of the limitations of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential toxicity. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have toxic effects on certain cells and tissues, making it important to use caution when handling this compound. Additionally, the synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. One potential direction is to study the potential use of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to develop new and improved synthesis methods for N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, making it easier to produce in large quantities.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 4-butylphenylhydrazine with 4-chlorobenzoyl chloride to form 4-(4-butylphenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with phenylpiperazine to form N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. The final product is obtained through purification and crystallization techniques.
Scientific Research Applications
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
N-(4-butylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAHDJFNMNEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)
